An In-Depth Technical Guide to 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile, a heterocyclic compound belonging to the pyridazinone class of molecules. While specific experimental data for this exact dicarbonitrile derivative is not extensively available in public literature, this document synthesizes information from closely related analogues and the broader pyridazinone chemical space to offer valuable insights for researchers and drug development professionals. The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1]
Chemical Structure and Physicochemical Properties
The chemical structure of 1,6-dihydro-6-oxo-5-pyridazinedicarbonitrile features a pyridazinone core, which is a six-membered aromatic ring containing two adjacent nitrogen atoms, with a ketone group at the 6-position.[2] This core is further substituted with two nitrile (cyano) groups at the 5-position. The tautomeric nature of pyridazinones allows them to exist in both the oxo and hydroxy forms, although the oxo form is generally predominant.[2]
The physicochemical properties of this compound are anticipated to be influenced by the polar nature of the pyridazinone ring and the two nitrile groups. The presence of nitrogen and oxygen atoms allows for hydrogen bonding, which will affect its solubility and boiling point.[2] The electron-withdrawing nature of the nitrile groups is expected to impact the electronic properties of the aromatic ring.
Table 1: Predicted Physicochemical Properties of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₂N₄O | Based on IUPAC name |
| Molecular Weight | 146.11 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow solid | Typical for pyridazinone derivatives |
| Melting Point | > 200 °C (decomposes) | High melting points are common for pyridazinones due to their planar structure and potential for intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) | The polar functional groups suggest some water solubility, while the heterocyclic ring favors solubility in organic solvents. |
| pKa | Weakly acidic | The N-H proton of the pyridazinone ring can be deprotonated under basic conditions.[2] |
| LogP | 0.5 - 1.5 | Estimated based on the presence of polar functional groups. |
Note: The values in this table are estimations based on the general properties of pyridazinone derivatives and have not been experimentally determined for this specific compound.
Synthesis of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile: A Proposed Experimental Protocol
Proposed Synthetic Workflow:
Caption: A proposed three-step synthetic workflow for 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile.
Detailed Step-by-Step Methodology:
Step 1: Synthesis of Ethyl 2,3-dicyanopropanoate
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To a stirred solution of malononitrile (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol, add a catalytic amount of piperidine.
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of a 1,6-Dihydro-6-oxo-5-pyridazinecarbonitrile Intermediate
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Dissolve the purified ethyl 2,3-dicyanopropanoate (1 equivalent) in absolute ethanol.
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Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
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Reflux the reaction mixture for 8-12 hours. Monitor the formation of the pyridazinone ring by TLC.
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Upon completion, cool the mixture and remove the ethanol by rotary evaporation.
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The resulting solid can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water to yield the pyridazinone intermediate.
Step 3: Synthesis of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile
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Dissolve the intermediate from Step 2 (1 equivalent) in dimethyl sulfoxide (DMSO).
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Add a cyanating agent such as sodium cyanide (NaCN) or copper(I) cyanide (CuCN) (1.2 equivalents) to the solution.
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Heat the reaction mixture to 80-100 °C and stir for 6-8 hours. The progress of the cyanation reaction should be monitored by TLC.
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After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.
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Filter the solid, wash it thoroughly with water, and then dry it under vacuum.
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The final product can be further purified by recrystallization.
Trustworthiness of the Protocol: This proposed protocol is based on well-established and frequently utilized reactions in heterocyclic chemistry, namely the Knoevenagel condensation and cyclocondensation with hydrazine to form the pyridazinone ring. The final cyanation step is a standard method for introducing nitrile groups onto heterocyclic systems. Each step includes a purification method to ensure the integrity of the subsequent reaction.
Potential Biological Activities and Mechanism of Action
Pyridazine and pyridazinone derivatives are known to possess a wide spectrum of pharmacological activities.[3] The presence of the dicarbonitrile functionality in the target molecule could confer unique biological properties.
Potential Therapeutic Areas:
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Anticancer Activity: Many pyridazinone derivatives have demonstrated potent anticancer activities by targeting various signaling pathways involved in cell proliferation and survival.[3]
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Anti-inflammatory and Analgesic Effects: The pyridazinone scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[3]
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Cardiovascular Effects: Certain pyridazinone derivatives have been investigated for their antihypertensive and cardiotonic properties.[3]
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Antimicrobial and Antiviral Activities: The pyridazine ring is a key component in various compounds with demonstrated antibacterial, antifungal, and antiviral efficacy.[3]
Potential Mechanism of Action: Kinase Inhibition
A common mechanism of action for many biologically active pyridazinone derivatives is the inhibition of protein kinases.[4] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The planar structure of the pyridazinone ring allows it to fit into the ATP-binding pocket of various kinases, leading to their inhibition.
Caption: A generalized signaling pathway illustrating the potential mechanism of action of 1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile as a kinase inhibitor.
Conclusion
1,6-Dihydro-6-oxo-5-pyridazinedicarbonitrile represents an intriguing, yet underexplored, member of the pyridazinone family. Based on the extensive research into related compounds, it holds significant potential for applications in drug discovery, particularly in the areas of oncology, inflammation, and cardiovascular disease. The proposed synthetic pathway provides a rational starting point for its chemical synthesis and subsequent biological evaluation. Further research is warranted to isolate and characterize this compound, and to fully elucidate its pharmacological profile and mechanism of action.
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